Rapid Self-Hydrolysis Prevents In Vivo Deconjugation
The thiosuccinimide linkage formed by mDPR(boc) undergoes rapid, intramolecularly catalyzed hydrolysis at neutral pH and room temperature [1]. This is in stark contrast to standard maleimides (e.g., maleimidocaproyl, MC), whose thiosuccinimide rings hydrolyze very slowly and are instead susceptible to a retro-Michael elimination reaction in plasma. This elimination results in the loss of the drug-linker from the ADC and its transfer to serum albumin [2].
| Evidence Dimension | Thiosuccinimide Ring Hydrolysis Rate |
|---|---|
| Target Compound Data | Rapid hydrolysis at neutral pH and room temperature [1]. |
| Comparator Or Baseline | Standard maleimide linkers (e.g., MC, MCC) undergo very slow hydrolysis and are subject to a competing retro-Michael elimination reaction. |
| Quantified Difference | Qualitative difference: Target compound undergoes rapid hydrolysis, preventing elimination; comparator does not. |
| Conditions | Neutral pH, room temperature in aqueous solution [1]. |
Why This Matters
This property prevents nonspecific deconjugation in vivo, a major cause of off-target toxicity and reduced efficacy in ADCs built with standard maleimides.
- [1] Lyon RP, et al. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nat Biotechnol. 2014 Oct;32(10):1059-62. View Source
- [2] Alley SC, et al. Contribution of linker stability to the activities of anticancer immunoconjugates. Bioconjug Chem. 2008 Mar;19(3):759-65. View Source
